![molecular formula C13H9FN2O2S B2472276 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255777-62-8](/img/structure/B2472276.png)
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Scientific Research Applications
- Thienopyrimidines have garnered attention for their anticancer properties. Researchers have explored their potential as inhibitors of various enzymes and pathways involved in cancer progression . For instance, recent studies have focused on their effects on protein kinases (PKs), which play crucial roles in signal transduction pathways related to metastasis and drug resistance .
- Additionally, thienopyrimidines have been evaluated against NCI 60 cell lines, demonstrating promising anticancer activity .
- Inspired by the need for novel HIV-1 treatments, researchers designed benzo[4,5]thieno[2,3-d]pyrimidine derivatives as potent NNRTIs. These compounds target the tolerant region II of the NNRTIs binding pocket, potentially offering new therapeutic options .
- Thienopyrimidines have demonstrated antibacterial and antiviral activities. Their structural similarity to purines makes them attractive candidates for drug development .
- Some thienopyrimidines exhibit anti-inflammatory effects, which could be relevant for treating inflammatory conditions .
Anticancer Effects
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Antibacterial and Antiviral Properties
Anti-Inflammatory Activity
Other Pharmacological Properties
Mechanism of Action
Target of Action
The primary target of 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the normal function of BTK, leading to changes in the immune response .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, the compound affects these pathways and their downstream effects, which include B cell development, proliferation, differentiation, maturation, activation, and survival .
Result of Action
The inhibition of BTK by the compound leads to a suppression of B cell activity . This results in a decrease in the proliferation of B cells , which could potentially be beneficial in conditions where B cell activity is detrimental, such as certain autoimmune diseases and B cell malignancies .
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMXWBNPZIDEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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